molecular formula C17H25NO4S B2755456 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide CAS No. 898413-28-0

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide

Cat. No.: B2755456
CAS No.: 898413-28-0
M. Wt: 339.45
InChI Key: NVFIENVYGKJWRD-UHFFFAOYSA-N
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Description

4-Butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is a benzamide derivative characterized by a 4-butoxy phenyl group and a substituted sulfone-containing tetrahydrothiophene ring. The compound features an ethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety as dual substituents on the amide nitrogen. Its molecular formula is C₁₈H₂₅NO₄S, with an average molecular mass of 375.46 g/mol (calculated based on structural analogs in ). This compound is of interest in medicinal chemistry for its structural hybridity, combining elements of sulfonamide and benzamide pharmacophores, which are often associated with enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-3-5-11-22-16-8-6-14(7-9-16)17(19)18(4-2)15-10-12-23(20,21)13-15/h6-9,15H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFIENVYGKJWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide typically involves multiple steps:

    Formation of the Butoxy Group:

    Synthesis of the Dioxidotetrahydrothiophenyl Moiety: This step involves the oxidation of tetrahydrothiophene to introduce the sulfone (dioxide) functionality. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Ethylbenzamide: The final step involves coupling the butoxy and dioxidotetrahydrothiophenyl intermediates with ethylbenzamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkoxides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide could be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophenyl moiety could play a role in binding to specific molecular targets, while the butoxy and ethylbenzamide groups could influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name R₁ (Amide N-Substituent) R₂ (Phenyl Substituent) Molecular Formula Molecular Mass (g/mol)
Target Compound Ethyl + 1,1-dioxidotetrahydrothiophen-3-yl 4-butoxy C₁₈H₂₅NO₄S 375.46
4-Butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-naphthylmethyl)benzamide 1-Naphthylmethyl + 1,1-dioxidotetrahydrothiophen-3-yl 4-butoxy C₂₆H₂₉NO₄S 451.58
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-Isopropylbenzyl + 1,1-dioxidotetrahydrothiophen-3-yl 4-hexyloxy C₂₈H₃₇NO₄S 495.67
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide Ethyl + 1,1-dioxidotetrahydrothiophen-3-yl 3-nitro C₁₄H₁₈N₂O₅S 326.37

Key Observations :

  • Steric Effects : The 1-naphthylmethyl substituent in ’s compound introduces significant steric bulk, which may hinder binding to compact active sites compared to the target’s ethyl group.

Physicochemical Properties

  • Polar Surface Area (PSA): The sulfone group in the tetrahydrothiophene ring increases PSA (~75–85 Ų), enhancing solubility in aqueous media compared to non-sulfonated analogs.
  • Molecular Weight : The target compound (375.46 g/mol) adheres more closely to Lipinski’s rule of five (MW < 500) than the naphthylmethyl (451.58 g/mol) or hexyloxy derivatives (495.67 g/mol), suggesting better oral bioavailability .

Pharmacological Implications

  • Enzyme Inhibition: Sulfolane-containing benzamides (e.g., ’s 3-amino analog) are associated with kinase or protease inhibition due to sulfone-mediated hydrogen bonding .
  • Metabolic Stability : The ethyl group in the target compound may reduce oxidative metabolism compared to bulkier substituents like naphthylmethyl, which are prone to cytochrome P450-mediated degradation .

Biological Activity

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is a synthetic organic compound classified as a benzamide derivative. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the fields of anti-inflammatory and analgesic activities. Its unique structure, featuring a butoxy group and a tetrahydrothiophene moiety with a dioxido substituent, suggests diverse biological interactions.

Chemical Structure and Properties

The molecular formula of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 325.45 g/mol. The compound's structure can be represented as follows:

C18H23N3O3S\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzamide Core : This involves reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.
  • Introduction of the Dioxidotetrahydrothiophenyl Group : Achieved through nucleophilic substitution where the benzamide core reacts with a thiophene derivative in the presence of an oxidizing agent.

These synthetic routes have been optimized for yield and purity, often employing advanced techniques such as continuous flow reactors for industrial production.

The biological activity of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide may be attributed to its interaction with specific biological targets such as enzymes or receptors. The dioxidotetrahydrothiophenyl group is believed to modulate enzyme activity or receptor interactions, leading to various biological effects. Preliminary pharmacological studies indicate that this compound may influence cellular signaling pathways relevant to therapeutic applications.

Pharmacological Studies

Research has indicated that 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide exhibits several biological activities:

  • Anti-inflammatory Effects : As a benzamide derivative, it may share the anti-inflammatory properties typical of this class.
  • Analgesic Properties : Potential analgesic effects have been noted, warranting further investigation into its pain-relieving capabilities.

Case Studies and Research Findings

A study focusing on similar benzamide derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that compounds with similar structures could exhibit anticancer properties. For instance, derivatives showed IC50 values ranging from 11.20 to 59.61 µg/ml against A549 lung cancer cells . This indicates potential for further exploration in oncology.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryPotentially effective
AnalgesicPain relief potential
CytotoxicityIC50 values (A549 cells): 11.20 - 59.61 µg/ml
Antioxidant ActivityModerate compared to BHA

Q & A

Q. Key Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity in substitution reactions.
  • Temperature : Exothermic steps (e.g., amide coupling) require ice baths to prevent decomposition.
  • Reagent Stoichiometry : Excess acyl chloride or coupling reagents improve conversion but may complicate purification .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the benzamide and thiophene sulfone moieties. The butoxy group’s methylene protons appear as a triplet (~δ 1.5–1.7 ppm), while the sulfone’s deshielded protons resonate at δ 3.0–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C₁₉H₂₇NO₄S: 366.17) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .

Q. Data Interpretation Tips :

  • Overlapping signals in NMR? Use 2D techniques (COSY, HSQC) to resolve complex splitting patterns .
  • LCMS retention times (e.g., ~1.75 min with formic acid modifier) help track intermediates .

Advanced Research Questions

How can researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Silico Docking : Use tools like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). The thiophene sulfone’s electron-deficient sulfur may engage in hydrogen bonding or π-π stacking .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring compound association/dissociation rates .
  • Mutagenesis Studies : Identify critical residues in the binding pocket by alanine-scanning mutations .

Q. Example Workflow :

Target Selection : Prioritize proteins with known sulfone-binding motifs (e.g., carbonic anhydrase).

Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to detect displacement .

What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:
Common Sources of Discrepancy :

  • Purity Variability : Impurities (e.g., residual solvents) can skew bioassays. Validate purity via orthogonal methods (NMR, elemental analysis) .
  • Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) alter activity. Standardize protocols (e.g., ≤0.1% DMSO) .

Q. Experimental Design Adjustments :

  • Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy.
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

Case Study :
If one study reports antimicrobial activity (MIC = 2 µg/mL) while another shows no effect:

Re-test under identical microbial strains/media.

Check for compound stability in culture conditions (e.g., degradation via HPLC) .

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